[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride
Overview
Description
This compound is an organic molecule that contains a methoxyphenyl group, an oxazole ring, and a methanamine group. The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring with alternating double bonds) with a methoxy group (-OCH3) attached. The oxazole ring is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The methanamine group consists of a methane group with an amine (-NH2) substituent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the methoxyphenyl group, the oxazole ring, and the methanamine group. The presence of these functional groups would likely confer certain chemical properties to the molecule, such as polarity and potential sites for further chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of chemical reactions. For example, the oxazole ring can participate in nucleophilic substitution reactions, and the methoxy group can be cleaved under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxazole ring and methoxy group would likely make the compound somewhat soluble in polar solvents .Scientific Research Applications
1. Neuropharmacology and Psychiatric Disorders
Research indicates that compounds similar to [3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride show promise in the treatment of psychiatric disorders. A study by Rabiner et al. (2002) explores a related compound's potential in addressing anxiety and mood disorders. The compound, characterized by its selective antagonism at 5-HT(1A) receptors, shows potential for high occupancy in the human brain with minimal side effects, suggesting its relevance in psychiatric treatment.
2. Antibacterial Applications
The synthesis and evaluation of antibacterial properties of this compound derivatives have been explored in recent studies. For instance, Mehta (2016) investigated novel heterocyclic compounds containing this fragment, revealing good antibacterial activity against various pathogens including Pseudomonas aeruginosa and Escherichia coli.
3. Corrosion Inhibition
A study by Rahmani et al. (2018) examines oxazole derivatives, closely related to this compound, as corrosion inhibitors for mild steel. The findings suggest these compounds significantly reduce corrosion rates, with their inhibition efficiencies increasing with concentration.
4. Antimicrobial and Antifungal Properties
Compounds similar to this compound have been synthesized and evaluated for antimicrobial and antifungal activities. Thomas et al. (2010) explored derivatives with moderate to very good antibacterial and antifungal activities, comparable to first-line drugs.
Future Directions
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-14-9-4-2-8(3-5-9)11-6-10(7-12)15-13-11;/h2-5,10H,6-7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUXSIOZLRQEAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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